5-nitro-1H-isochromen-1-one
Overview
Description
5-Nitro-1H-isochromen-1-one is a chemical compound with the molecular formula C9H5NO4 and a molecular weight of 191.14 g/mol. It is a nitro-substituted isochromenone, which is a type of polycyclic aromatic compound
Mechanism of Action
Target of Action
It is known that isochromen-1-ones, a class of compounds to which 5-nitro-1h-isochromen-1-one belongs, have been reported to exhibit a broad range of pharmacological activities . These activities include anti-inflammatory , anti-allergic, anti-microbial , anti-fungal , cytotoxic , immunomodulatory , enzyme inhibitory , anti-cancer, and anti-oxidant effects.
Mode of Action
It is known that isochromen-1-ones have been rationalized to possess anti-oxidant and anti-platelet activities . This suggests that they may interact with their targets to inhibit oxidative processes and platelet aggregation .
Biochemical Pathways
It is known that isochromen-1-ones have been reported to exhibit anti-oxidant activity , suggesting that they may affect pathways related to oxidative stress.
Result of Action
It is known that isochromen-1-ones have been reported to exhibit anti-oxidant activity , suggesting that they may help to neutralize harmful free radicals in the body.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 5-nitro-1H-isochromen-1-one are not well-studied. Related isochromen-1-ones have been found to possess anti-inflammatory and antioxidant activities . These compounds may interact with various enzymes, proteins, and other biomolecules, but the specific interactions of this compound have not been reported.
Cellular Effects
The cellular effects of this compound are currently unknown. Related compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other isochromen-1-ones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1H-isochromen-1-one typically involves the nitration of 1H-isochromen-1-one. This can be achieved by treating 1H-isochromen-1-one with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with cooling systems to maintain the reaction temperature. The process would also include purification steps to isolate the compound from by-products and unreacted starting materials. Continuous flow reactors and automated control systems are often used to enhance efficiency and safety in industrial production.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-1H-isochromen-1-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize this compound.
Reduction: : Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can be employed to reduce the nitro group to an amino group.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Oxidation: : The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: : Reduction of the nitro group results in the formation of 5-amino-1H-isochromen-1-one.
Substitution: : Substitution reactions can yield various substituted isochromenones depending on the nucleophile used.
Scientific Research Applications
5-Nitro-1H-isochromen-1-one has several scientific research applications across different fields:
Chemistry: : It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: : It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-Nitro-1H-isochromen-1-one is structurally similar to other nitro-substituted isochromenones, such as 6-nitro-1H-isochromen-1-one and 7-nitro-1H-isochromen-1-one its unique position of the nitro group on the isochromenone ring gives it distinct chemical and biological properties
List of Similar Compounds
6-Nitro-1H-isochromen-1-one
7-Nitro-1H-isochromen-1-one
8-Nitro-1H-isochromen-1-one
9-Nitro-1H-isochromen-1-one
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Properties
IUPAC Name |
5-nitroisochromen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-9-7-2-1-3-8(10(12)13)6(7)4-5-14-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYWNAAVPRMMLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=COC2=O)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434118 | |
Record name | 5-nitro-1H-isochromen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77747-69-4 | |
Record name | 5-nitro-1H-isochromen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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